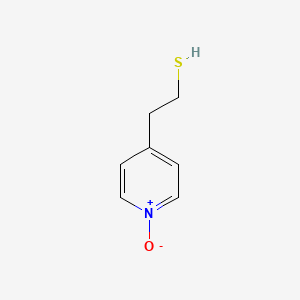
2-(1-Oxidopyridin-4-yl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxidopyridin-4-yl)ethanethiol is a chemical compound with the molecular formula C7H9NOS It is a derivative of pyridine, featuring a thiol group attached to an ethane chain, which is further connected to a pyridine ring oxidized at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyridin-4-yl)ethanethiol typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine N-oxides with thiol-containing reagents. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridine N-oxides . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Oxidopyridin-4-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine N-oxide can be reduced back to pyridine under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the pyridine N-oxide.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions to form thioethers or thioesters.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
2-(1-Oxidopyridin-4-yl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1-Oxidopyridin-4-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyridine N-oxide groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridine N-oxide can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridineethanethiol,1-oxide: Similar structure but with different substitution patterns.
2-(4-Pyridyl)-1-ethanthiol-1-oxid: Another derivative with a similar core structure.
Uniqueness
2-(1-Oxidopyridin-4-yl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a thiol group and a pyridine N-oxide makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
69603-81-2 |
|---|---|
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
2-(1-oxidopyridin-1-ium-4-yl)ethanethiol |
InChI |
InChI=1S/C7H9NOS/c9-8-4-1-7(2-5-8)3-6-10/h1-2,4-5,10H,3,6H2 |
Clé InChI |
MYCDMRYLTZPKBM-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1CCS)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)




![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)


![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)





